
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
Overview
Description
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
Target of Action
It is mentioned that this compound belongs to the class of organic compounds known as sulfanilides . Sulfanilides are known to have various biological activities, but without specific information, it’s challenging to identify the exact targets of this compound.
Biochemical Pathways
As a sulfanilide compound , it might be involved in various biochemical reactions, but the exact pathways and their downstream effects need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid typically involves the reaction of 1,2,5-thiadiazole derivatives with acetic acid under controlled conditions. The reaction is carried out in the presence of oxidizing agents to ensure the formation of the dioxido group. Specific details on the reaction conditions, such as temperature and pH, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps for purification and crystallization to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group to a thiol group.
Substitution: The acetic acid moiety can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted acetic acid derivatives. These products have unique properties that make them useful in different applications .
Scientific Research Applications
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying various biological pathways.
Medicine: Research indicates its potential as a therapeutic agent for treating certain diseases due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to oxidation
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole: A related compound with similar structural features but lacking the dioxido group.
2,1,3-Benzothiadiazole: Another heterocyclic compound with a fused benzene ring, offering different chemical properties and applications.
Uniqueness
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid is unique due to the presence of the dioxido group, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c7-4(8)3-6-2-1-5-11(6,9)10/h5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOIAIRIQOFOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



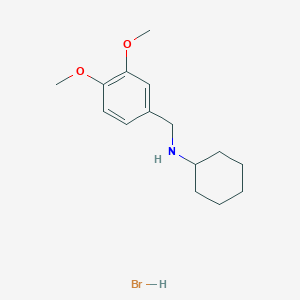
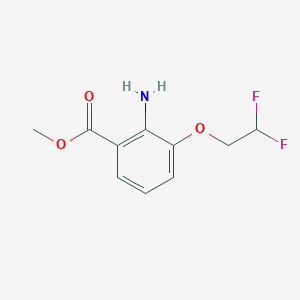
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)

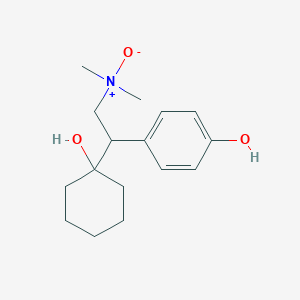

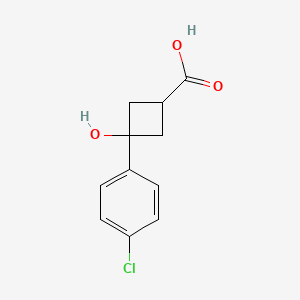
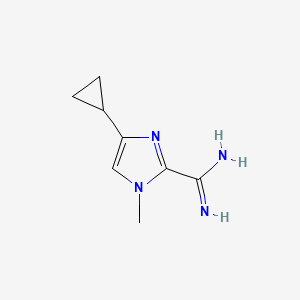

![([4-(4-Fluorophenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1457415.png)
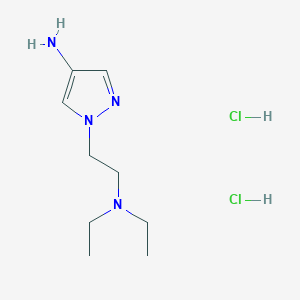
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)
